molecular formula C11H16ClNO B2846466 [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride CAS No. 2126144-63-4

[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride

Cat. No.: B2846466
CAS No.: 2126144-63-4
M. Wt: 213.71
InChI Key: LYYGPTPQTNLZLH-NJJJQDLFSA-N
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Description

[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride is a chemical building block of interest in medicinal chemistry research. As a cyclobutylamine derivative, this compound features both an amino and a hydroxymethyl functional group on a phenyl-substituted cyclobutane ring, making it a valuable scaffold for the synthesis of more complex molecules . Its stereochemistry is defined as racemic (1r,3r), which is a key consideration for researchers studying structure-activity relationships. Compounds with similar aminocyclobutane structures have been investigated as key intermediates in the development of potential therapeutic agents, including inhibitors of various biological targets such as protein kinases . Researchers may utilize this chemical in hit-to-lead optimization campaigns to explore novel chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-amino-1-phenylcyclobutyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYGPTPQTNLZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride typically involves multiple steps starting from commercially available precursors. The common synthetic route begins with the construction of the cyclobutyl ring, followed by functional group modifications to introduce the phenyl group, amino group, and hydroxymethyl group. Reactions are often carried out under controlled temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions, including the use of continuous flow reactors to maintain consistent temperature and pressure. Catalysts and reagents are carefully chosen to maximize efficiency and minimize by-products. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the hydroxymethyl group, resulting in the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can modify the amino group, potentially leading to the formation of amine or ammonium derivatives.

  • Substitution: The phenyl group can participate in electrophilic substitution reactions, yielding various substituted products depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

  • Substitution: Typical reagents include halogens and sulfonic acids under acidic or basic conditions.

Major Products:

  • Oxidation Products: Formation of corresponding aldehydes or acids.

  • Reduction Products: Amines or ammonium salts.

  • Substitution Products: Various phenyl-substituted derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry: In organic chemistry, it serves as an intermediate in the synthesis of more complex molecules.

Biology: It’s studied for its potential biological activities, including enzyme inhibition and receptor binding, owing to its structural resemblance to biologically active molecules.

Medicine: Its derivatives are being explored for therapeutic purposes, particularly in the development of novel pharmaceuticals with potential neuroprotective or anti-inflammatory effects.

Industry: Used in the formulation of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its structural components allow it to fit into active sites of enzymes or bind to receptor sites, thereby modulating biological pathways. For example, the amino and hydroxymethyl groups can form hydrogen bonds or participate in ionic interactions, influencing enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride:

a) rac-(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol Hydrochloride (3D-BKD14446)
  • Key Differences: Contains a 7-oxaspiro[3.5]nonane core instead of a cyclobutane ring. The spirocyclic oxygen atom introduces polarity and hydrogen-bonding capacity, which may alter solubility or target interactions compared to the purely hydrocarbon cyclobutane in the target compound. Lacks the phenyl group, reducing aromatic interactions and lipophilicity .
b) [4-Bromo-2-(3,4-Dichlorophenoxy)Phenyl]Methanamine Hydrochloride (EN300-393173)
  • Key Differences: Features a brominated and dichlorophenoxy-substituted phenyl ring, increasing steric bulk and electron-withdrawing effects. The absence of a cyclobutane or methanol group simplifies the scaffold but enhances halogen-based reactivity (e.g., in cross-coupling reactions) .
c) rac-[(1S,3R)-1-Amino-3-(Dimethylamino)Cyclohexyl]Methanol (EN300-393189)
  • Key Differences: Substitutes the cyclobutane with a cyclohexane ring, reducing ring strain and altering conformational flexibility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclobutane ring formation, functional group modifications (e.g., amino and methanol groups), and final hydrochloride salt preparation. Reaction parameters such as temperature (controlled between 0–25°C for sensitive intermediates), solvent polarity (polar aprotic solvents like DMF for amination), and stoichiometric ratios (e.g., 1.2 equivalents of reducing agents for nitro-group reduction) are critical for optimizing yield (≥70%) and purity (≥95%) . Purification via recrystallization or column chromatography using silica gel (hexane/ethyl acetate gradients) is recommended .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are employed?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard for resolving enantiomers and determining optical rotation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, provides diastereotopic proton splitting patterns to confirm the (1r,3r) configuration. X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C), making it suitable for in vitro studies. Stability tests under varying pH (2–9) and temperature (–20°C to 25°C) show degradation <5% over 6 months when stored in airtight, light-protected containers. Differential scanning calorimetry (DSC) confirms thermal stability up to 150°C .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : The (1r,3r) configuration confers spatial alignment for target engagement, such as binding to neurotransmitter receptors (e.g., NMDA or GABAA_A). Comparative studies using enantiopure analogs reveal ≥10-fold differences in IC50_{50} values in receptor-binding assays. Molecular docking simulations (AutoDock Vina) and 3D-QSAR models can predict stereochemical contributions to affinity .

Q. What methodological approaches are recommended for analyzing its interaction mechanisms with biological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-MK-801 for NMDA receptors) with Scatchard analysis for KdK_d determination.
  • Enzyme Inhibition : Michaelis-Menten kinetics (e.g., monoamine oxidase inhibition) with Lineweaver-Burk plots.
  • Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) monitored via flow cytometry .

Q. How do structural modifications (e.g., cyclobutyl ring substitution) alter its pharmacological profile compared to analogs?

  • Methodological Answer : Replacing the phenyl group with fluorinated or heteroaromatic rings (e.g., pyridyl) increases lipophilicity (logP from 1.2 to 2.8) and blood-brain barrier permeability (PAMPA assay). Amino group acylation (e.g., Boc-protected analogs) reduces cytotoxicity (IC50_{50} shift from 10 µM to >100 µM in HEK293 cells). SAR studies using combinatorial libraries (96-well plate format) identify optimal substituents for target selectivity .

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